molecular formula C13H17NO B3032391 (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol CAS No. 158984-76-0

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol

Cat. No.: B3032391
CAS No.: 158984-76-0
M. Wt: 203.28 g/mol
InChI Key: KWEISZMWJPDOFR-UHFFFAOYSA-N
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Description

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is the human dopamine D₂ receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.

Mode of Action

The compound interacts with its target, the dopamine D₂ receptor, by establishing a main contact between its protonatable nitrogen atom and Asp (3.32) of the receptor . This interaction can influence the receptor’s activity and induce changes in the cell’s function.

Biochemical Pathways

The compound affects the dopamine metabolic pathway. It has been shown to inhibit dopamine storage, leading to a decrease in intraneuronal dopamine and enhanced dopamine catabolism through a monoamine oxidase-dependent oxidative pathway . This results in free radical production and potential cell death .

Pharmacokinetics

It is known that the compound has an affinity to the human dopamine d₂ receptor , suggesting it can cross the blood-brain barrier and interact with central nervous system targets.

Result of Action

The compound’s action on the dopamine D₂ receptor and its influence on dopamine metabolism can lead to significant changes in cellular function. For instance, it has been shown to induce cell death via apoptosis and alter the levels of pro-apoptotic and anti-apoptotic proteins .

Action Environment

Environmental factors and endogenously produced toxins, such as this compound, are considered to be involved in the pathogenesis of Parkinson’s disease (PD) . The compound’s action, efficacy, and stability can be influenced by various factors, including its concentration in the body, the presence of other endogenous or exogenous compounds, and individual genetic factors.

Properties

IUPAC Name

(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-6,15H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEISZMWJPDOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460480
Record name (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158984-76-0
Record name (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(Phenylmethyl)-4-(hydroxymethyl)-pyridinyl chloride(0.87 mol) was dissolved in methanol (2200 ml) and cooled to −20° C. Sodium borohydride (1.75 mol) was added portionwise under a nitrogen atmosphere. The reaction mixture was stirred for 30 minutes and water (200 ml) was added dropwise. The reaction mixture was partially evaporated, water was added and the reaction mixture was extracted with DCM. The organic layer was separated, dried, filtered and evaporated. The residue was purified over silica gel (eluent: DCM), yielding 155 g of 1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinemethanol.
Name
1-(Phenylmethyl)-4-(hydroxymethyl)-pyridinyl chloride
Quantity
0.87 mol
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
solvent
Reaction Step One
Quantity
1.75 mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxymethylpyridine (20 g, 0.183 mol) in anhydrous dimethylformamide (70 ml) was treated with benzyl bromide (24 ml, 0.202 mol) and the mixture was stirred at 100° C. for two hours. The reaction was cooled to room temperature and diluted with absolute ethanol (250 ml). Sodium borohydride (8.7 g, 0.229 mol) was added portionwise and the mixture stirred at reflux for 3 hours. The solvent was evaporated in vacuo and the residue partitioned between dichloromethane and water. The organic phase was separated, dried (MgSO4) and evaporated in vacuo. The residue was chromatographed with 1:1 hexane/ethyl acetate as eluant to the title compound (13 g, 35%) as a lemon yellow solid; δH (CDCl3) 2.12-2.20 (2H, m, tetrahydropyridinyl CH2), 2.60 (2H, t, J 7.5 Hz, tetrahydropyridinyl CH2), 2.96-3.04 (2H, m, tetrahydropyridyl CH2), 3.60 (2H, s, PhCH2N), 4.00-4.04 (2H, m, CH2OH), 5.60-5.66 (1H, m, tetrahydropyridinyl 5-H), and 7.20-7.40 (5H, m, ArH). m/z (CI+, NH3) 204 (M+1)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Reactant of Route 2
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Reactant of Route 4
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Reactant of Route 5
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Reactant of Route 6
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol

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